molecular formula C9H10FNO2 B128369 (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid CAS No. 151911-33-0

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Cat. No.: B128369
CAS No.: 151911-33-0
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which also bears a 4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base such as sodium ethoxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Hydrolysis: The ester group is hydrolyzed under acidic conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of 3-nitro-3-(4-fluoro-phenyl)-propionic acid.

    Reduction: Formation of 3-amino-3-(4-fluoro-phenyl)-propanol.

    Substitution: Formation of 3-amino-3-(4-substituted-phenyl)-propionic acid derivatives.

Scientific Research Applications

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of various fluorinated compounds and as a chiral building block in asymmetric synthesis.

    Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a component in the development of novel materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3-Amino-3-phenyl-propionic acid: Lacks the fluorine substituent, resulting in different chemical and biological properties.

    3-Amino-3-(4-chloro-phenyl)-propionic acid: Contains a chlorine substituent instead of fluorine, which affects its reactivity and interactions.

    3-Amino-3-(4-bromo-phenyl)-propionic acid:

Uniqueness: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in medicinal chemistry and other fields.

Properties

IUPAC Name

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFMWPQXUXQRX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352557
Record name (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151911-33-0
Record name (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151911-33-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
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